isochroman-1-one
Overview
Description
Mechanism of Action
Target of Action
Isochroman-1-one has been found to exhibit anti-inflammatory and anti-oxidant activities
Mode of Action
It is known that the compound interacts with its targets to exert anti-inflammatory and anti-oxidant effects
Biochemical Pathways
This compound is involved in several biochemical pathways. It has been shown to have inhibitory effects on the growth of endophytes and on the fatty acid metabolism of plants . Additionally, it has been suggested that this compound may be involved in the formation of certain bioactive compounds through the reduction of C9 carbonyl groups .
Pharmacokinetics
Given its anti-inflammatory and anti-oxidant activities, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the exertion of anti-inflammatory and anti-oxidant effects . It has been shown to have inhibitory effects on the growth of endophytes and on the fatty acid metabolism of plants . These effects suggest that this compound may have potential therapeutic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been shown to be facilitated by the use of hexafluoroisopropanol as a solvent . .
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-1H-2-benzopyran-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have various biological effects . Additionally, 3,4-Dihydro-1H-2-benzopyran-1-one can bind to certain proteins, altering their function and activity.
Cellular Effects
The effects of 3,4-Dihydro-1H-2-benzopyran-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, 3,4-Dihydro-1H-2-benzopyran-1-one can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of action of 3,4-Dihydro-1H-2-benzopyran-1-one involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3,4-Dihydro-1H-2-benzopyran-1-one can activate transcription factors, leading to changes in gene expression that affect various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydro-1H-2-benzopyran-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dihydro-1H-2-benzopyran-1-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels.
Dosage Effects in Animal Models
The effects of 3,4-Dihydro-1H-2-benzopyran-1-one vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects. For example, high doses of 3,4-Dihydro-1H-2-benzopyran-1-one have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response.
Metabolic Pathways
3,4-Dihydro-1H-2-benzopyran-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound also interacts with cofactors such as NADPH, which are essential for its metabolism and subsequent biological effects.
Transport and Distribution
The transport and distribution of 3,4-Dihydro-1H-2-benzopyran-1-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester 3,4-Dihydro-1H-2-benzopyran-1-one, affecting its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of 3,4-Dihydro-1H-2-benzopyran-1-one is crucial for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . Targeting signals and post-translational modifications play a role in directing 3,4-Dihydro-1H-2-benzopyran-1-one to specific compartments or organelles, influencing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
isochroman-1-one can be synthesized through various methods. One common synthetic route involves the reaction of phenolic compounds with cyclic triketones . Another method includes the oxidation of isotryptaminic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The compound is produced in sealed, dry conditions to prevent decomposition and oxidation .
Chemical Reactions Analysis
Types of Reactions
isochroman-1-one undergoes various chemical reactions, including oxidation, acylation, and alkylation . These reactions are facilitated by its active chemical reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.
Alkylation: Alkyl halides in the presence of a strong base such as sodium hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
isochroman-1-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one:
6-Methoxymellein: A derivative with a methoxy group, showing different reactivity and applications.
Uniqueness
isochroman-1-one is unique due to its specific structural configuration and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
3,4-dihydroisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTAQSGZOGYIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197006 | |
Record name | 3,4-Dihydroisocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-34-5 | |
Record name | 3,4-Dihydroisocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4702-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroisocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroisocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-1H-2-benzopyran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROISOCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994Y8F08R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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